DOET's Unique Human Pharmacological Profile: Enhanced Awareness Without Hallucinogenesis
In a controlled human study, DOET was administered to normal male subjects at doses ranging from 0.75 to 4 mg. The drug produced a dose-dependent increase in subjective effects described as 'mild euphoria,' 'enhanced self-awareness,' and anxiety at higher doses [1]. Critically, unlike its close structural analog DOM (which is hallucinogenic at doses >5 mg), no hallucinogenic or psychotomimetic effects were observed for DOET at any tested dose, even across a five-fold pharmacologically active dose range [1].
| Evidence Dimension | Qualitative Human Subjective Effect |
|---|---|
| Target Compound Data | No hallucinogenic or psychotomimetic effects observed at 0.75-4 mg doses; produces 'enhanced awareness' [1] |
| Comparator Or Baseline | DOM (2,5-dimethoxy-4-methylamphetamine) produces psychotomimetic and hallucinogenic effects at doses >5 mg [1] |
| Quantified Difference | Qualitative difference in effect class; DOET lacks hallucinogenic effects at tested doses, unlike DOM [1] |
| Conditions | Human subjects, oral administration, placebo-controlled [1] |
Why This Matters
This qualitative differentiation is essential for researchers designing human behavioral studies or therapeutic models where a non-hallucinogenic serotonergic probe is required.
- [1] Snyder, S. H., Weingartner, H., & Faillace, L. A. (1969). DOET (2,5-Dimethoxy-4-Ethylamphetamine), a New Psychotropic Drug: Effects of Varying Doses in Man. Archives of General Psychiatry, 21(1), 95-101. View Source
